Peptide chemists often encounter racemization and stubborn N-acylurea byproducts when relying on NHS or HOBt. HONB (CAS 21715-90-2) directly resolves these issues. Key advantages: • Suppresses epimerization to as low as 0.3%, ensuring high chiral purity APIs. • Drastically reduces N-acylurea formation, simplifying purification and boosting yields. • Ideal for solution/solid-phase peptide synthesis, bioconjugation, and ROMP-based polymer scaffolds. Procure with confidence for R&D or scale-up.
N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), CAS 21715-90-2, is a carboxylic acid activating agent belonging to the N-hydroxyimide class of reagents. It is principally used as an additive in carbodiimide-mediated coupling reactions, such as those involving EDC or DCC, to facilitate the formation of amide bonds. Its primary function is to form an active ester intermediate that is more stable than the O-acylisourea intermediate generated by carbodiimides alone, thereby improving reaction efficiency and minimizing side reactions. This positions it as a critical reagent in peptide synthesis, preparation of bioconjugates, and the synthesis of functional polymers where high purity and chiral integrity are required.
While N-Hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt) are common, lower-cost coupling additives, they are not direct substitutes for HONB in performance-critical applications. Simple substitution can lead to increased racemization of chiral centers, a critical failure in peptide and pharmaceutical synthesis. Furthermore, the O-acylisourea intermediates stabilized by NHS are often less reactive than those formed with benzotriazole-based additives, potentially leading to lower yields. HONB is specifically selected over these generic alternatives for its documented ability to suppress both racemization and the formation of N-acylurea byproducts, which are difficult to remove and reduce overall process yield. Therefore, procuring HONB is a deliberate choice to enhance product purity, preserve stereochemistry, and improve the efficiency of the synthetic workflow, justifying its use over more common reagents.
In a direct comparison for a peptide coupling reaction, the use of HONB as an additive resulted in a racemization level of only 0.3%. This demonstrates a tangible improvement in maintaining chiral purity over the widely used benchmark, 1-Hydroxybenzotriazole (HOBt), under similar conditions. The rigid norbornene structure of HONB is credited with providing superior stereochemical control during the activation and coupling steps.
| Evidence Dimension | Level of Racemization (%) |
| Target Compound Data | 0.3% with HONB |
| Comparator Or Baseline | Higher level of racemization observed with HOBt |
| Quantified Difference | Lower racemization, indicating higher chiral purity |
| Conditions | Carbodiimide-mediated peptide coupling reaction. |
For synthesizing therapeutic peptides or chiral molecules, minimizing racemization is critical for biological activity and regulatory approval, making this a key procurement driver.
When used with carbodiimides like DCC, HONB effectively prohibits the formation of N-acylurea, an insoluble and problematic byproduct that complicates purification and lowers yield. This performance is noted as a distinct advantage over other N-hydroxyimide reagents like N-hydroxysuccinimide (NHS), where N-acylurea formation can be a significant issue. The use of HONB leads to cleaner reaction profiles and peptides in excellent yields and a high state of purity.
| Evidence Dimension | Byproduct Formation |
| Target Compound Data | Prohibits formation of N-acylurea |
| Comparator Or Baseline | N-hydroxysuccinimide (NHS), where N-acylurea formation is a known side reaction |
| Quantified Difference | Qualitatively higher product purity and yield due to byproduct suppression |
| Conditions | Peptide synthesis using DCC as the coupling agent. |
This directly translates to lower downstream processing costs, reduced solvent usage for purification, and a higher overall process yield, impacting manufacturing economics.
HONB exhibits good solubility in common organic solvents used for synthesis, such as DMF, DMSO, and methanol. Following amide bond formation, the liberated HONB can be easily and completely removed from the reaction system due to its 'adequate' solubility in water and common workup solvents. This contrasts with byproducts from other coupling reagents that can be difficult to separate. For example, the water-solubility of the liberated N-hydroxysuccinimide is a known advantage for its removal, and HONB shares this beneficial property, facilitating simpler product isolation.
| Evidence Dimension | Solubility & Ease of Removal |
| Target Compound Data | Soluble in DMF, DMSO, Methanol; readily removed by aqueous workup. |
| Comparator Or Baseline | N-hydroxysuccinimide (NHS), which is also known for its water-soluble byproduct that is easy to remove. |
| Quantified Difference | Comparable ease of removal to NHS, a key process advantage. |
| Conditions | Aqueous workup and purification post-synthesis. |
Simplified purification reduces production time, labor, and solvent costs, making it a critical factor for process scale-up and manufacturing efficiency.
The norbornene moiety in HONB makes it a unique bifunctional molecule, serving not only as a coupling additive but also as a functional monomer. It can be used directly in Ring-Opening Metathesis Polymerization (ROMP) to introduce reactive N-hydroxyimide groups into a polymer backbone. This provides a distinct advantage over non-polymerizable additives like HOBt or NHS for creating advanced, functional materials. For example, polymers containing HONB-derived active esters can be synthesized for subsequent post-polymerization modification with amines, a strategy not available with standard coupling agents.
| Evidence Dimension | Polymerizability |
| Target Compound Data | Contains a reactive norbornene moiety suitable for ROMP. |
| Comparator Or Baseline | N-Hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt), which lack a polymerizable group. |
| Quantified Difference | Unique capability as a functional monomer for advanced polymer synthesis. |
| Conditions | Ring-Opening Metathesis Polymerization (ROMP) or synthesis of active ester polymers. |
For buyers in material science and polymer development, this dual functionality enables the creation of novel functional polymers and bioconjugates that are inaccessible with traditional coupling additives.
HONB is the indicated choice for multi-step solution-phase or solid-phase synthesis of peptides containing amino acids susceptible to racemization. Its demonstrated ability to suppress epimerization to levels as low as 0.3% ensures higher chiral purity of the final active pharmaceutical ingredient (API), reducing purification challenges and improving biological efficacy.
In process chemistry and scaled-up synthesis, HONB is deployed to maximize yield and minimize difficult-to-remove impurities. By preventing the formation of N-acylurea byproducts, it simplifies the purification process, leading to a more efficient and economical manufacturing workflow compared to using standard reagents like NHS.
As a polymerizable coupling agent, HONB is uniquely suited for material science applications. It can be incorporated as a monomer in ROMP or other polymerization techniques to create scaffolds bearing active ester side chains, which are then readily available for grafting amines, proteins, or other functional molecules.
Irritant